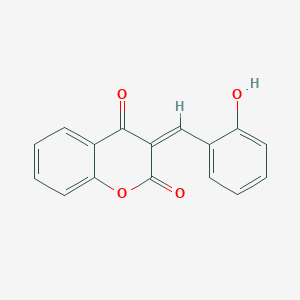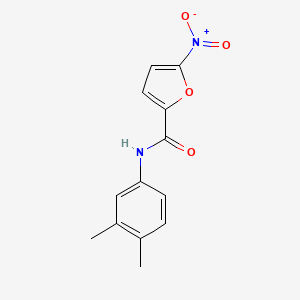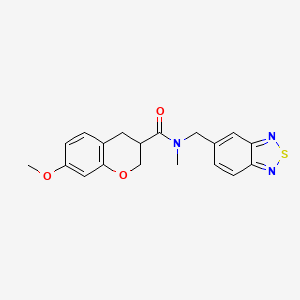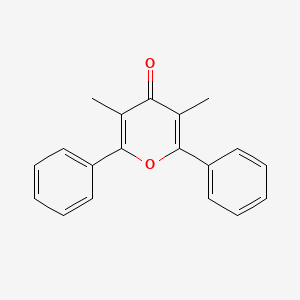
3-(2-hydroxybenzylidene)-2H-chromene-2,4(3H)-dione
Übersicht
Beschreibung
3-(2-hydroxybenzylidene)-2H-chromene-2,4(3H)-dione is a compound belonging to the chromene family, which is notable for its diverse applications in organic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of chromene derivatives, including structures similar to 3-(2-hydroxybenzylidene)-2H-chromene-2,4(3H)-dione, typically involves multicomponent reactions. For example, Yao et al. (2009) discuss the synthesis of 4H-benzo[g]chromene-5,10-dione derivatives using a three-component reaction catalyzed by triethylbenzylammonium chloride under solvent-free conditions, emphasizing the method's environmental friendliness and high yield (Yao et al., 2009). Similarly, other studies have focused on synthesizing various chromene derivatives using different catalytic and reaction conditions, indicating the flexibility and adaptability of chromene synthesis methodologies.
Molecular Structure Analysis
The molecular structure of chromene derivatives, including 3-(2-hydroxybenzylidene)-2H-chromene-2,4(3H)-dione, is characterized by a fused ring system. Zeng (2014) conducted an X-ray crystallographic analysis of a Meldrum's acid compound closely related to chromene structures, providing insights into their molecular configurations and conformations (Zeng, 2014).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, which are often used to synthesize more complex structures. For instance, Rawat et al. (2006) explored the use of chromene chromium carbene complexes in syntheses involving benzannulation reactions, highlighting the reactivity of these compounds (Rawat et al., 2006).
Physical Properties Analysis
The physical properties of chromene derivatives like 3-(2-hydroxybenzylidene)-2H-chromene-2,4(3H)-dione include their crystalline structure and stability. These properties are crucial for their applications in material science and pharmaceuticals. The study by Silva et al. (2011) on the crystal structure and hydrogen bonding of a related compound provides valuable insights into these aspects (Silva et al., 2011).
Chemical Properties Analysis
The chemical properties of chromene derivatives are influenced by their functional groups and molecular structure. Studies like that of Halim and Ibrahim (2021), which analyzed the structural, thermochemical, and electronic absorption spectral properties of a novel chromene derivative, offer a glimpse into the diverse chemical behaviors of these compounds (Halim & Ibrahim, 2021).
Wissenschaftliche Forschungsanwendungen
Reactions and Synthesis
- 3-(2-Hydroxybenzylidene)-2H-chromene-2,4(3H)-dione is involved in various chemical reactions and synthesis processes. For example, its reactions with 4-hydroxy-2-pyrones and 2-hydroxybenzaldehydes have been studied, revealing insights into the formation of different chromene compounds (March, Moreno-Mañas, & Roca, 1984). Additionally, efficient synthesis methods for 4H-benzo[g]chromene-5,10-dione derivatives have been developed, utilizing reactions with aromatic aldehyde, 2-hydroxy-1,4-dihydronaphthalene-1,4-dione, and malononitrile (Yao, Yu, Li, & Tu, 2009).
Intramolecular Amidation
- Novel intramolecular amidation reactions have been synthesized, involving 3-(diaminomethylidene)chromane-2,4-diones from 4-oxo-4H-chromene-3-carbaldehyde and hydroxylamine (Sosnovskikh & Moshkin, 2010). This demonstrates the versatility of 3-(2-hydroxybenzylidene)-2H-chromene-2,4(3H)-dione in creating complex molecular structures.
Photochromic Materials and Biological Activity
- Chromene chromium carbene complexes derived from 3-(2-hydroxybenzylidene)-2H-chromene-2,4(3H)-dione have been used in the synthesis of naphthopyran and naphthopyrandione units. These units are significant in photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006).
Eigenschaften
IUPAC Name |
(3Z)-3-[(2-hydroxyphenyl)methylidene]chromene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-13-7-3-1-5-10(13)9-12-15(18)11-6-2-4-8-14(11)20-16(12)19/h1-9,17H/b12-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKVBPWTHFGTN-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(2-hydroxyphenyl)methylidene]chromene-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B5647153.png)

![2-ethyl-6-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5647180.png)
![9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647184.png)
![2-(dimethylamino)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5647191.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5647206.png)
![3-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5647210.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5647223.png)
![5-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5647231.png)
